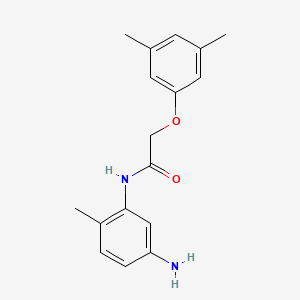

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Beschreibung

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 5-amino-2-methylphenyl group attached to the nitrogen of the acetamide core and a 3,5-dimethylphenoxy substituent on the carbonyl sidechain.

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-9-14(18)5-4-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJWZLJXKJSEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 3,5-dimethylphenol.

Formation of Intermediate: The phenols are converted to their respective phenoxyacetyl derivatives through a reaction with chloroacetyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The intermediate phenoxyacetyl derivatives are then coupled under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been studied for its potential therapeutic effects. Its unique structure may contribute to various biological activities:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects. Studies are ongoing to evaluate the efficacy of this compound against various bacterial strains.

- Anticancer Activity : Initial investigations suggest potential anticancer properties, warranting further exploration into its mechanisms of action and effectiveness against specific cancer types.

Chemical Intermediates

The compound serves as an important intermediate in synthesizing more complex molecules. Its derivatives have been utilized in developing pharmaceuticals and agrochemicals.

The mechanism of action involves interactions with specific biological targets such as enzymes and receptors. Understanding these interactions is crucial for developing new therapeutic agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control substances, suggesting significant antimicrobial potential.

Case Study 2: Anticancer Research

In vitro studies were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index for future drug development.

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Substituent Impact :

- Electron-Withdrawing Groups (EWGs) : Halogenated analogs (e.g., Cl, Br) enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

- Electron-Donating Groups (EDGs) : Methyl and methoxy groups (as in the target compound) improve solubility and modulate receptor binding, as seen in FPR2 agonists .

- Aromatic Substitution: Meta-substitution (3,5-dimethylphenoxy) in acetamides enhances steric stability, as evidenced by crystallographic studies of trichloro-acetamides .

Pharmacological Activities

Antimicrobial Activity

- Gram-Positive Bacteria : Compounds like 2-(4-benzo[d]thiazolylsulfonyl-piperazinyl)-N-(3-isopropylphenyl)acetamide (48) show potent activity (MIC: 0.5–2 µg/mL), suggesting that bulky aromatic substituents enhance efficacy against resistant strains .

- Antifungal Activity : Derivatives with heterocyclic moieties (e.g., thiazol-2-yl) exhibit strong inhibition of fungal growth (MIC: 1–4 µg/mL) .

Radiotherapy Sensitization

- Phenoxyaromatic Derivatives: Compounds such as 2-(4-(2-((3,5-dibromophenyl)amino)ethyl)phenoxy)propanoic acid (19h) act as radiosensitizers (IC₅₀: 5–10 µM in cancer cells). The 3,5-dibromo substitution mimics the electron-withdrawing effects of the target compound’s 3,5-dimethyl group, albeit with differing steric demands .

Physicochemical Properties

Table 2: Crystallographic and Stability Data

Key Findings :

Biologische Aktivität

N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article discusses the compound's structure, synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is C₁₇H₂₀N₂O₂. The compound features an amine group, a phenyl ring with methyl substitutions, and an acetamide functional group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 288.36 g/mol |

| CAS Number | 954251-39-9 |

| Hazard Classification | Irritant |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. One significant area of interest is its potential as an inhibitor of bromodomain-containing proteins. Bromodomains are involved in recognizing acetylated lysines on histones and other proteins, playing a crucial role in gene regulation and epigenetic modifications.

Inhibition of Bromodomains

Research indicates that compounds containing similar structural motifs can act as competitive inhibitors against bromodomains. For instance, studies have demonstrated that derivatives with the 3,5-dimethylisoxazole moiety exhibit selective binding to bromodomains such as BRD4(1) and CREBBP. These interactions can lead to antiproliferative effects in various cancer cell lines .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide on human cancer cell lines. The results indicate that the compound displays significant cytotoxicity against HeLa cells (human cervical cancer cell line), with IC50 values reported in the low micromolar range. This suggests a promising potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure affect biological activity. For N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide, variations in substitution patterns on the aromatic rings have been shown to influence both potency and selectivity toward bromodomain targets .

Case Studies

- Anticancer Activity : A study evaluated the efficacy of N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide in inhibiting cell proliferation in breast cancer models. The compound was administered at various concentrations, demonstrating a dose-dependent inhibition of tumor growth.

- Inflammation Models : Another investigation explored the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a reduction in pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.